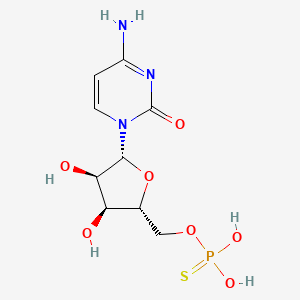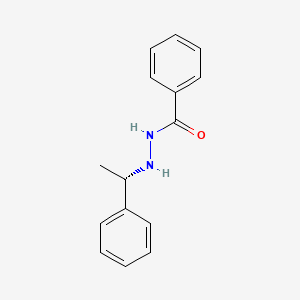
Fluvoxethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is often used as a research chemical and has applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluvoxethanol can be synthesized through a series of chemical reactions involving the starting materials 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one and 2-hydroxyethylamine. The reaction typically involves the formation of an oxime intermediate, which is then converted to the final product through a series of steps involving specific reagents and conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to comply with regulatory guidelines .
Análisis De Reacciones Químicas
Types of Reactions
Fluvoxethanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxime, amine, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Fluvoxethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as an impurity standard in pharmaceutical formulations.
Industry: Utilized in the quality control of fluvoxamine production
Mecanismo De Acción
The mechanism of action of fluvoxethanol involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and protein interactions, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular receptors and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Fluvoxamine: A selective serotonin reuptake inhibitor used in the treatment of obsessive-compulsive disorder.
Fluoxetine: Another selective serotonin reuptake inhibitor used to treat major depressive disorder and other conditions
Uniqueness
Fluvoxethanol is unique due to its specific chemical structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Unlike fluvoxamine and fluoxetine, this compound is primarily used as a research chemical and impurity standard .
Propiedades
Número CAS |
88699-85-8 |
|---|---|
Fórmula molecular |
C15H20F3NO3 |
Peso molecular |
319.32 g/mol |
Nombre IUPAC |
2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanol |
InChI |
InChI=1S/C15H20F3NO3/c1-21-10-3-2-4-14(19-22-11-9-20)12-5-7-13(8-6-12)15(16,17)18/h5-8,20H,2-4,9-11H2,1H3/b19-14+ |
Clave InChI |
QYOYKCRNFLJCNH-XMHGGMMESA-N |
SMILES isomérico |
COCCCC/C(=N\OCCO)/C1=CC=C(C=C1)C(F)(F)F |
SMILES canónico |
COCCCCC(=NOCCO)C1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






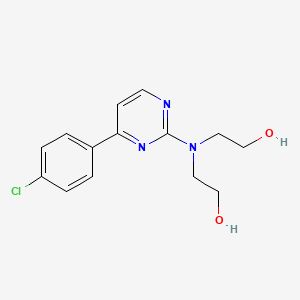
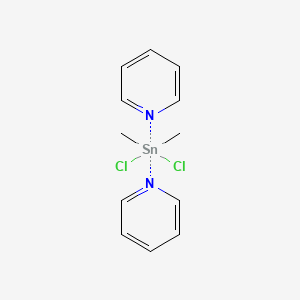
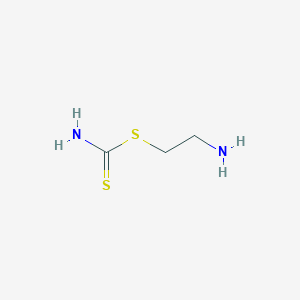
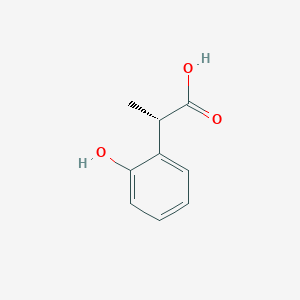
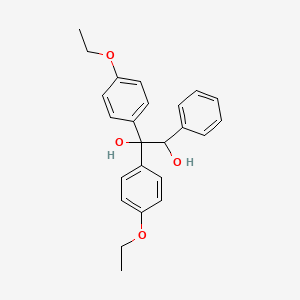
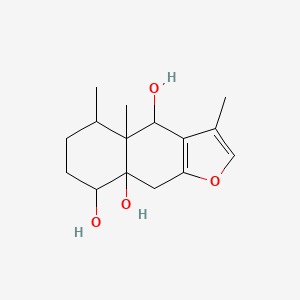
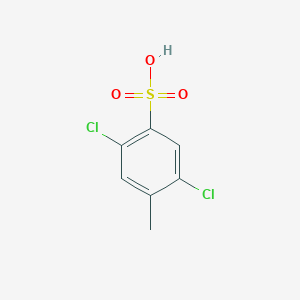
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12710100.png)
